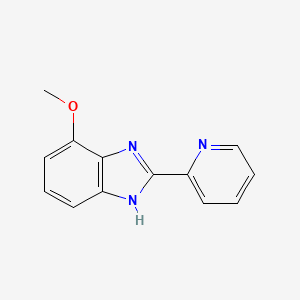
1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CPPCA) is an organic compound with a molecular formula of C10H11ClN2O2. It is a member of the pyrazole family and is known for its various applications in the field of chemistry. CPPCA is commonly used in the synthesis of various drugs, as a reagent for the preparation of other compounds, and as an intermediate in the synthesis of other organic compounds. CPPCA has also been used as an inhibitor of cytochrome P450 enzymes and as an inhibitor of the enzyme monoamine oxidase.
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid acts as an inhibitor of cytochrome P450 enzymes and monoamine oxidase. It is thought that the compound binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have not been extensively studied. However, some studies have shown that 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can inhibit the activity of cytochrome P450 enzymes and monoamine oxidase. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of some bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in laboratory experiments has several advantages. 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is relatively inexpensive and easy to obtain. It is also very stable and can be stored for long periods of time. However, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is toxic and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for the use of 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. One potential application is in the development of new drugs. 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used as an inhibitor of cytochrome P450 enzymes, which could be useful in the development of new drugs. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used in the synthesis of various polymers and organic compounds, which could be useful for various applications. Finally, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used as a reagent in the synthesis of various drugs, as an inhibitor of cytochrome P450 enzymes, and as an inhibitor of the enzyme monoamine oxidase.
Synthesemethoden
1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be synthesized by a variety of methods. One method involves the reaction of 2-chlorobenzaldehyde and ethyl propionate in the presence of potassium hydroxide. The reaction produces an intermediate which is then reacted with hydrazine hydrate to yield 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. Another method involves the reaction of 2-chlorobenzaldehyde, ethyl propionate, and hydrazine hydrate in the presence of a base such as sodium hydroxide. This reaction yields 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in high yields.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been used extensively in scientific research. It has been used as a reagent in the synthesis of various drugs, as an inhibitor of cytochrome P450 enzymes, and as an inhibitor of the enzyme monoamine oxidase. In addition, 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been used in the synthesis of various organic compounds, such as polyamides, polyurethanes, and polyesters. It has also been used in the synthesis of various polymers, such as polycarbonates, polyvinyl acetates, and polyvinyl alcohols.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8(2)12-9(13(17)18)7-16(15-12)11-6-4-3-5-10(11)14/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGZPFNBLQUXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)-](/img/structure/B6614232.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)







![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)